molecular formula C13H8BrNS B6145151 4-[(3-bromophenyl)sulfanyl]benzonitrile CAS No. 1273744-84-5

4-[(3-bromophenyl)sulfanyl]benzonitrile

Cat. No.: B6145151
CAS No.: 1273744-84-5
M. Wt: 290.2
InChI Key:
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Description

4-[(3-bromophenyl)sulfanyl]benzonitrile is an organic compound characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-bromophenyl)sulfanyl]benzonitrile typically involves the reaction of 3-bromothiophenol with 4-chlorobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-bromophenyl)sulfanyl]benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-[(3-bromophenyl)sulfanyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3-bromophenyl)sulfanyl]benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl and nitrile groups can participate in various interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfanyl]benzonitrile
  • 4-[(3-chlorophenyl)sulfanyl]benzonitrile
  • 4-[(3-methylphenyl)sulfanyl]benzonitrile

Uniqueness

4-[(3-bromophenyl)sulfanyl]benzonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, affecting the compound’s physical and chemical properties. Additionally, the combination of the sulfanyl and nitrile groups provides a versatile platform for further functionalization and derivatization.

Properties

CAS No.

1273744-84-5

Molecular Formula

C13H8BrNS

Molecular Weight

290.2

Purity

95

Origin of Product

United States

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